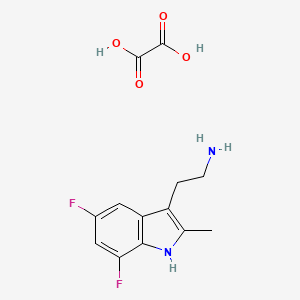

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate

Description

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate (CAS 1177347-63-5) is an indole-derived compound with the molecular formula C₁₃H₁₄F₂N₂O₄ and an average molecular weight of 300.261 g/mol . It exists as a 1:1 oxalate salt, enhancing its solubility and stability compared to the free base form. The compound features a 5,7-difluoro substitution on the indole ring and a methyl group at the 2-position, distinguishing it from related tryptamine derivatives. Its ChemSpider ID is 21468200, and it is available commercially through suppliers like Dayang Chem and ChemBridge .

Properties

IUPAC Name |

2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2.C2H2O4/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6;3-1(4)2(5)6/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGBQHFWRLFZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC(=C2)F)F)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Fluorine Atoms: Fluorination at positions 5 and 7 can be achieved using selective fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Addition of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide.

Formation of the Oxalate Salt: The final step involves the reaction of the synthesized 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethanamine side chain, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the indole ring or the side chain using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms and the methyl group on the indole ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Fluorinating Agents: N-fluorobenzenesulfonimide, Selectfluor.

Nucleophiles: Alkyl halides, amines.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced indole derivatives or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of indole exhibit various pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties.

Case Studies :

- Anticancer Activity : A study demonstrated that certain indole derivatives possess the ability to inhibit cancer cell proliferation through apoptosis induction. The difluoromethyl substitution may enhance the compound's potency by improving its interaction with biological targets .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Indole-based compounds have been studied for their effects on serotonin receptors, which are crucial in mood regulation and treatment of depression.

Research Findings :

- Serotonin Receptor Modulation : Research indicates that modifications in the indole ring can lead to enhanced binding affinity to serotonin receptors. This suggests that 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate could be a candidate for further studies in treating mood disorders .

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.

Application Insights :

Mechanism of Action

The mechanism of action of 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorine atoms and the ethanamine side chain can enhance binding affinity and specificity to these targets. The exact molecular targets and pathways depend on the specific biological context and the intended application.

Comparison with Similar Compounds

Structural Analogs with Fluorine and Methyl Substitutions

Fluorine and methyl substitutions on the indole ring significantly influence pharmacological properties. Key analogs include:

Key Observations :

Ethyl/Propyl-Substituted Indole Ethanamines

Compounds with alkyl chains (e.g., ethyl, propyl) on the indole ring exhibit distinct biological interactions:

- 2-(5-Ethyl-1H-indol-3-yl)ethanamine hydrochloride (Compound 2) and 2-(5-Propyl-1H-indol-3-yl)ethanamine hydrochloride (Compound 3) bind to HSP90 via hydrogen bonds with GLU527 and TYR604, similar to tryptamine derivatives .

- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine (CAS 1079-44-3) demonstrates varied solubility and reactivity due to dual methyl groups .

Halogenated Variants

Halogen substitutions (bromo, chloro) enhance molecular weight and polar surface area:

NBOMe Series (Phenyl-Substituted Derivatives)

The 25X-NBOMe series, including 25I-NBOMe and 25B-NBOMe , shares the ethanamine backbone but incorporates substituted phenyl groups:

- 25I-NBOMe : 4-iodo-2,5-dimethoxyphenyl substitution (potent serotonin receptor agonist, high toxicity) .

- 25B-NBOMe: 4-bromo substitution, associated with hallucinogenic effects .

Structural Divergence : Unlike 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate, NBOMe compounds lack the indole scaffold, instead featuring methoxybenzyl groups linked to the ethanamine moiety .

Salt and Hydrate Forms

- [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate (ChemBridge ID 4101235) includes a water molecule, altering crystallinity and shelf life .

- Hydrochloride salts (e.g., 2-(5,7-difluoro-1H-indol-3-yl)ethanamine hydrochloride , CAS 159730-14-0) prioritize stability over solubility compared to oxalate forms .

Research Findings and Pharmacological Insights

- HSP90 Inhibition : Ethyl/propyl-substituted analogs (e.g., Compound 2 and 3) show similar binding modes to HSP90, suggesting the indole ethanamine scaffold is critical for protein interaction .

- Toxicity : NBOMe derivatives exhibit higher neurotoxicity than fluorinated indole ethanamines due to their serotonin receptor overstimulation .

- Solubility : Oxalate salts generally outperform hydrochloride salts in aqueous solubility, making them preferable for in vitro studies .

Biological Activity

2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate (CAS Number: 383145-87-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its antimicrobial and antiproliferative effects.

- Molecular Formula : C11H12F2N2

- Molecular Weight : 210.22 g/mol

- Synthesis : The compound is synthesized through a multi-step reaction involving acetonitrile and ammonium hydroxide under reflux conditions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate against various pathogens:

-

Staphylococcus aureus and MRSA :

Bacterial Strain MIC (μg/mL) S. aureus ATCC 25923 3.90 MRSA ATCC 43300 0.98 S. epidermidis ATCC 12228 7.80 - Mycobacterium tuberculosis :

- Antifungal Activity :

Antiproliferative Activity

The biological evaluation of this compound extends to its antiproliferative effects on cancer cell lines:

- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer).

- Findings : Some derivatives displayed significant antiproliferative activities, suggesting potential as a therapeutic agent in oncology .

Case Studies

A notable study conducted by Amaradhi et al. (2020) explored the structural and functional relationships of indole derivatives, including 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate. Their findings indicated that modifications to the indole structure could enhance antimicrobial potency and selectivity against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine oxalate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Indole Core Formation : Use a Fischer indole synthesis or Bischler-Napieralski reaction to construct the 5,7-difluoro-2-methylindole scaffold. For fluorination, direct electrophilic substitution or halogen exchange reactions may be employed .

Ethanamine Side-Chain Introduction : Reductive amination or nucleophilic substitution can attach the ethanamine group. For example, reacting the indole-3-carbaldehyde intermediate with nitroethane followed by reduction (e.g., using Fe/NH₄Cl) yields the primary amine .

Oxalate Salt Formation : The free base is treated with oxalic acid in a polar solvent (e.g., ethanol/water) under reflux, followed by recrystallization to isolate the oxalate salt .

- Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid byproducts like over-fluorinated or dimerized species.

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves the 3D structure, confirming the oxalate salt formation and substituent positions .

- Spectroscopy :

- NMR : H/C NMR identifies fluorine-induced deshielding in aromatic protons (e.g., 5,7-fluorine substituents) and oxalate proton signals near δ 4.5–5.0 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 191.28 for the free base) .

Q. What solvent systems are recommended for solubility and formulation studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid. The oxalate salt improves aqueous solubility compared to the free base.

- Formulation Stability : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and decomposition temperatures (e.g., oxalate salts typically degrade above 200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. cellular activity)?

- Methodological Answer :

- Mechanistic Studies :

Receptor Binding Assays : Use radioligand displacement assays (e.g., NMDA receptor inhibition, as seen in chloro-analogs) to confirm direct interactions .

Cellular Uptake/Efflux : Evaluate membrane permeability via Caco-2 assays or P-glycoprotein inhibition studies to explain discrepancies between in vitro and in vivo efficacy .

- Off-Target Profiling : Screen against kinase panels or GPCR libraries to identify confounding targets.

Q. What computational strategies are effective for modeling interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to NMDA receptors, leveraging structural analogs (e.g., 5-chloro-2-methyltryptamine) as templates .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on fluorine’s electrostatic contributions.

Q. How can synthetic byproducts or impurities be identified and mitigated?

- Methodological Answer :

- Analytical Workflow :

HPLC-PDA/MS : Detect trace impurities (e.g., 5,7-difluoro-2-methylindole without the ethanamine side-chain) using gradient elution (C18 column, 0.1% formic acid/acetonitrile) .

Process Optimization : Adjust reaction stoichiometry (e.g., oxalic acid equivalence) to minimize salt disproportionation .

Q. What methodologies are recommended for studying metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Focus on oxidative defluorination or methyl group hydroxylation pathways .

- Isotope Labeling : Synthesize a F-labeled analog to track metabolic fate using F NMR .

Q. How does the oxalate counterion influence physicochemical properties?

- Methodological Answer :

- Salt Screening : Compare oxalate with other salts (e.g., hydrochloride, tartrate) for solubility and crystallinity. Oxalate’s di-anionic nature enhances stability in acidic conditions .

- pH-Solubility Profile : Conduct potentiometric titrations to determine pKa shifts and salt dissociation constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.